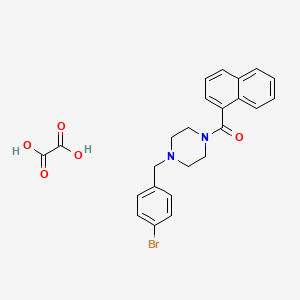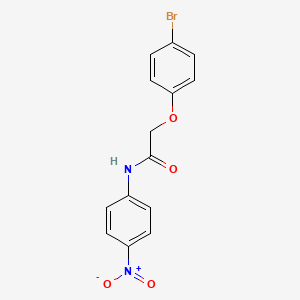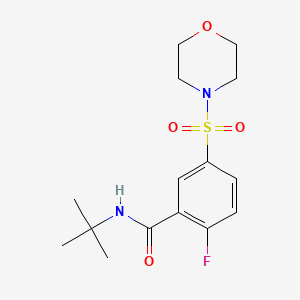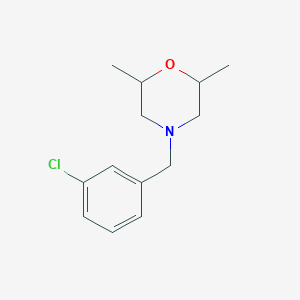![molecular formula C18H13NO4 B5172893 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a chemical compound that is widely used in scientific research. It is also known as PD-98059, which is a specific inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK).
Mécanisme D'action
PD-98059 specifically inhibits the activity of MEK by binding to its ATP-binding site. This prevents the phosphorylation of downstream MAPKs, such as ERK, and thereby inhibits the activation of the MAPK signaling pathway. Inhibition of the MAPK pathway by PD-98059 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Biochemical and physiological effects:
PD-98059 has been shown to have various biochemical and physiological effects in different cell types. Inhibition of MEK by PD-98059 has been shown to induce cell cycle arrest and apoptosis in cancer cells. PD-98059 has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. In addition, PD-98059 has been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential therapeutic application in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PD-98059 is a specific inhibitor of MEK and has been widely used in scientific research to investigate the role of the MAPK pathway in different biological processes. One advantage of PD-98059 is its high specificity for MEK, which allows for selective inhibition of the MAPK pathway without affecting other signaling pathways. However, one limitation of PD-98059 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the use of PD-98059 in scientific research. One potential application is in the development of novel cancer therapies. Inhibition of the MAPK pathway by PD-98059 has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential therapeutic application in cancer treatment. Another potential application is in the treatment of neurodegenerative diseases. PD-98059 has been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for the development of more potent and selective MEK inhibitors with longer half-life for in vivo studies.
Méthodes De Synthèse
The synthesis of 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate involves the reaction of 2-(2-aminoethylamino)-4-(2-chlorophenyl)thiazole with 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid in the presence of propargyl bromide and triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at room temperature for several hours. The product is then purified by column chromatography to obtain pure 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate.
Applications De Recherche Scientifique
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has been widely used in scientific research as a specific inhibitor of MEK. MEK is a critical component of the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of MEK by PD-98059 has been shown to suppress the activation of downstream MAPKs, such as extracellular signal-regulated kinase (ERK), and thereby inhibit cell proliferation and induce cell cycle arrest. PD-98059 has been used in various studies to investigate the role of the MAPK pathway in different biological processes, such as cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
prop-2-ynyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-2-11-23-15(20)9-10-19-17(21)13-7-3-5-12-6-4-8-14(16(12)13)18(19)22/h1,3-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTAGUCWYYOROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-ethylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)
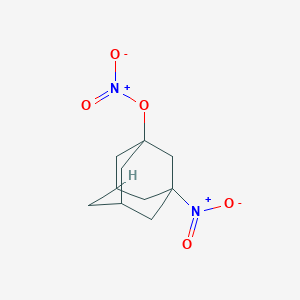
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5172853.png)
![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)
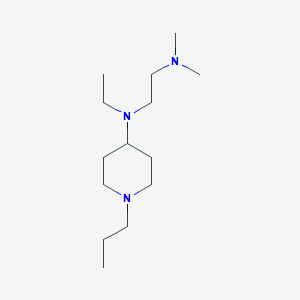
![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
